Forskoditerpenoside D

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

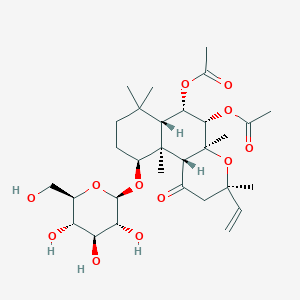

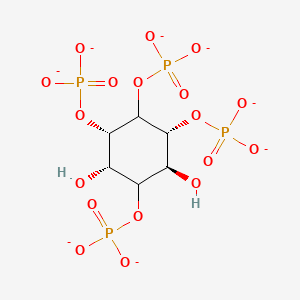

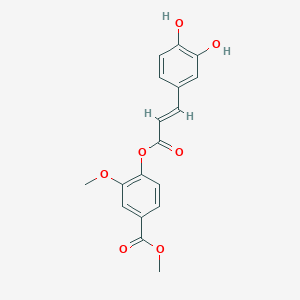

Forskoditerpenoside D is a diterpene glycoside that is labd-14-en-11-one substituted by beta-acetoxy groups at positions 6 and 7, an epoxy group between positions 8 and 13 and a beta-D-glucopyranosyloxy group at position 1 (the 1alpha stereoisomer). Isolated from the whole plant of Coleus forskohlii, it shows relaxative effects on isolated guinea pig tracheal spirals in vitro. It has a role as a metabolite and a muscle relaxant. It is a beta-D-glucoside, an acetate ester, a cyclic ether, a cyclic ketone, a diterpene glycoside and a labdane diterpenoid.

Scientific Research Applications

1. Pharmacological Effects and Chemical Analysis Forskoditerpenoside D, a labdane diterpene glycoside, was isolated from the ethanol extract of Coleus forskohlii. Along with other similar compounds, it has been shown to have relaxative effects on isolated guinea pig tracheal spirals, suggesting potential applications in respiratory conditions (Shan et al., 2008).

2. Role in cAMP Signaling and Potential Therapeutic Applications Forskolin, a closely related compound, activates adenylate cyclase, increasing intracellular cAMP levels, which is significant for its various pharmacological effects. This mechanism underpins the potential use of forskolin and its derivatives in the treatment of various conditions such as heart disease, hypertension, diabetes, and asthma, and highlights the importance of cAMP signaling in pathogenesis and therapeutic strategies (Sapio et al., 2017).

3. Forskolin as a Tool for Molecular and Pharmacological Studies Forskolin, by virtue of its ability to directly, rapidly, and reversibly activate adenylyl cyclase, serves as an invaluable tool in studying cAMP's role in various cellular processes across different organ systems. It aids in understanding the mechanism of action of various drugs and substances, thereby contributing to biomedical research in areas ranging from gastrointestinal to nervous system disorders (Alasbahi & Melzig, 2012).

4. Biotechnological Production of Forskolin and Related Compounds The complex molecular structure of forskolin and related compounds like this compound has prompted research into their biotechnological production. Advances in synthetic biology and biosynthesis pathways provide avenues for sustainable production of these compounds, which have a range of pharmaceutical applications (Pateraki et al., 2017).

5. Potential Genotoxic Effects While not directly related to this compound, studies on forskolin have shown potential genotoxic effects. This aspect underscores the importance of comprehensive toxicological evaluations of diterpenes and their derivatives for ensuring safety (Mohammed et al., 2015).

properties

Molecular Formula |

C30H46O12 |

|---|---|

Molecular Weight |

598.7 g/mol |

IUPAC Name |

[(3R,4aS,5S,6S,6aS,10S,10aS,10bR)-5-acetyloxy-3-ethenyl-3,4a,7,7,10a-pentamethyl-1-oxo-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-6-yl] acetate |

InChI |

InChI=1S/C30H46O12/c1-9-28(6)12-16(34)23-29(7)18(41-26-21(37)20(36)19(35)17(13-31)40-26)10-11-27(4,5)24(29)22(38-14(2)32)25(39-15(3)33)30(23,8)42-28/h9,17-26,31,35-37H,1,10-13H2,2-8H3/t17-,18+,19-,20+,21-,22+,23-,24+,25+,26+,28+,29-,30+/m1/s1 |

InChI Key |

VTUVSVLCBDCVJA-ZRHKENGMSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]2[C@]([C@H](CCC2(C)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)([C@H]4C(=O)C[C@](O[C@@]4([C@H]1OC(=O)C)C)(C)C=C)C |

Canonical SMILES |

CC(=O)OC1C2C(CCC(C2(C3C(=O)CC(OC3(C1OC(=O)C)C)(C)C=C)C)OC4C(C(C(C(O4)CO)O)O)O)(C)C |

synonyms |

forskoditerpenoside D |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis[1,6-a:5',6'-g]quinolizinium, 8-methyl-, salt with acetic acid monoanhydride with sulfuric acid](/img/structure/B1263332.png)

![uridine 5'-(3-{2-acetylamino-3-O-[(R)-1-carboxyethyl]-2-deoxy-D-glucopyranosyl} dihydrogen diphosphate)](/img/structure/B1263336.png)

![2-[3-(4-Morpholinyl)propylamino]-9-xanthenone](/img/structure/B1263341.png)

![(1R,2S,5S,6S)-2-(3-carboxypropanoyl)-5-[(1-carboxyvinyl)oxy]-6-hydroxycyclohex-3-ene-1-carboxylic acid](/img/structure/B1263345.png)

![N-[(6S,7S)-3-butan-2-yl-7,10,10-trimethyl-12-(2-methylpropyl)-2,5,9,11-tetraoxo-1,4,8-trioxacyclododec-6-yl]-3-formamido-2-hydroxybenzamide](/img/structure/B1263351.png)